1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile
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Overview
Description
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrrole ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Contains a difluorophenyl group but with a benzamide moiety.
Uniqueness
1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbonitrile is unique due to its specific combination of a difluorophenyl group and a pyrrole ring with a carbonitrile substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H6F2N2 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H6F2N2/c12-8-3-4-11(10(13)6-8)15-5-1-2-9(15)7-14/h1-6H |
InChI Key |
YABFZLJAMFRWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C#N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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